molecular formula C14H15N3O3S2 B6941321 N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6941321
M. Wt: 337.4 g/mol
InChI Key: PLYCBVTYDPHUQZ-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a dioxothiolane moiety

Properties

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-13(16-8-11-2-1-7-22(11,19)20)12-9-17-14(21-12)10-3-5-15-6-4-10/h3-6,9,11H,1-2,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYCBVTYDPHUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CNC(=O)C2=CN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the dioxothiolane moiety. Key reagents often include thioamides, halogenated pyridines, and oxidizing agents. Reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolane moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, particularly the thiazole ring.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its combination of a thiazole ring, a pyridine ring, and a dioxothiolane moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

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